molecular formula C23H22ClN5O3S B11237734 2-{[5-(5-chloro-1H-indol-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

2-{[5-(5-chloro-1H-indol-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

Cat. No.: B11237734
M. Wt: 484.0 g/mol
InChI Key: NEXVLPABXOMHDR-UHFFFAOYSA-N
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Description

2-{[5-(5-CHLORO-1H-INDOL-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of indole, triazole, and benzodioxepin moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and triazole intermediates. The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The triazole moiety can be introduced through a cyclization reaction involving a suitable hydrazine derivative and an appropriate electrophile .

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and solvents for each step of the synthesis .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety typically yields indole-2,3-dione derivatives, while substitution of the chloro group can yield a variety of substituted indole derivatives .

Scientific Research Applications

2-{[5-(5-CHLORO-1H-INDOL-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE has several scientific research applications:

Properties

Molecular Formula

C23H22ClN5O3S

Molecular Weight

484.0 g/mol

IUPAC Name

2-[[5-(5-chloro-1H-indol-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

InChI

InChI=1S/C23H22ClN5O3S/c1-29-22(18-11-15-10-16(24)4-5-17(15)26-18)27-28-23(29)33-13-21(30)25-12-14-3-6-19-20(9-14)32-8-2-7-31-19/h3-6,9-11,26H,2,7-8,12-13H2,1H3,(H,25,30)

InChI Key

NEXVLPABXOMHDR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC3=C(C=C2)OCCCO3)C4=CC5=C(N4)C=CC(=C5)Cl

Origin of Product

United States

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